Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate is an organic compound with the molecular formula CHNO and a molar mass of approximately 217.26 g/mol. This compound is classified as a morpholine derivative and is notable for its applications in organic synthesis, particularly as an intermediate in the production of biologically active molecules. It has gained attention in medicinal chemistry for its role in synthesizing inhibitors of human epidermal growth factor receptors.
The synthesis of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate can be achieved through several methods, primarily involving the use of morpholine derivatives. Key synthetic routes include:
The synthesis typically involves multiple steps, including protection and deprotection of functional groups, and can be optimized for yield and purity through techniques such as chromatography.
The structure of tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate features a morpholine ring substituted with a hydroxymethyl group and a tert-butyl ester at the carboxylic acid position. The compound's InChI key is provided as follows:
Key physical properties include:
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate can undergo several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate involves its interaction with biological targets, particularly enzymes or receptors that modulate various biochemical pathways. As an intermediate in drug synthesis, it may act as a ligand influencing receptor activity, which can lead to significant physiological effects.
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate exhibits several notable physical properties:
Chemically, it displays characteristics typical of tertiary amines and ethers due to its morpholine structure, which allows it to function both as a catalyst in various organic reactions and as a building block in synthetic pathways .
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate has diverse applications in scientific research:
The stereoselective synthesis of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate enantiomers represents a critical advancement in pharmaceutical intermediate manufacturing. The (R)-enantiomer (CAS: 215917-99-0) serves as a pivotal building block for BMS-599626, a selective inhibitor of human epidermal growth factor receptor kinases under clinical investigation . This targeted application necessitates stringent enantiomeric excess (ee) standards exceeding 98%, achieved through chiral resolution or asymmetric synthesis methodologies. The synthesis typically begins with enantiomerically pure precursors, where the morpholine ring is constructed with defined stereochemistry at the C3 position [3]. Recent advances employ chiral auxiliaries or enantioselective catalysts to install the hydroxymethyl group with high stereocontrol, enabling kilogram-scale production of both (R)- and (S)-configurations [8]. The (S)-enantiomer (CAS: 714971-28-5) finds parallel utility in novel drug discovery programs, though with distinct biological targeting profiles compared to its mirror molecule [4].
Table 1: Enantiomer-Specific Applications and Properties
Enantiomer | CAS Number | Key Applications | Typical Purity |
---|---|---|---|
(R)-isomer | 215917-99-0 | BMS-599626 intermediate, kinase inhibitors | ≥98% [3] |
(S)-isomer | 714971-28-5 | Chiral building block, alternative kinase targets | ≥97% [4] |
Di-tert-butyl dicarbonate (Boc₂O) mediated carbamate formation establishes the N-Boc protective group on the morpholine nitrogen, a fundamental transformation preserving amine functionality during downstream derivatization. Optimization studies reveal that stoichiometric control significantly impacts yield, with a 1.05:1.00 molar ratio (Boc₂O:amine) minimizing di-Boc byproduct formation while ensuring complete conversion [2]. The reaction proceeds optimally under anhydrous conditions in aprotic solvents (dichloromethane or THF) at 0–5°C, followed by gradual warming to room temperature. This controlled addition protocol prevents exothermic side reactions that promote isobutylene gas evolution – a decomposition pathway compromising yield. Post-reaction analysis confirms that maintaining pH >8 throughout the process suppresses amine protonation, thereby enhancing nucleophilicity and reaction kinetics [2]. The resultant tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate exhibits excellent stability under standard storage conditions (2–8°C), facilitating handling in multistep syntheses [3].
Table 2: Optimized Conditions for Carbamate Formation
Parameter | Suboptimal Condition | Optimized Condition | Effect on Yield |
---|---|---|---|
Temperature | 25°C (direct) | 0–5°C → 25°C (gradient) | Increases from 72% → 94% |
Boc₂O Equiv. | 1.50 equiv. | 1.05 equiv. | Reduces di-Boc byproduct <2% |
Solvent | DMF | Anhydrous THF/DCM | Prevents carbonate hydrolysis |
Reaction Time | 2 hours | 16–18 hours | Ensures >99% conversion |
Triethylamine (TEA) serves dual functions in the synthesis: as a proton scavenger and reaction catalyst. At concentrations of 1.5–2.0 equivalents relative to the amine precursor, TEA effectively neutralizes hydrogen chloride generated in situ during carbamate formation [2]. This proton scavenging is crucial for preventing amine hydrochloride salt formation, which deactivates the nucleophile and stalls the reaction below 40% completion. Beyond stoichiometric applications, catalytic quantities of TEA (0.1 equiv.) facilitate acyl transfer via transient ammonium enolate intermediates, accelerating the addition-elimination mechanism of Boc₂O. However, meticulous control of TEA purity (<0.1% diethylamine) is essential to prevent N,N-dialkylation byproducts arising from competing nucleophilic attacks. Recent methodological refinements employ molecular sieves (3Å) to sequester trace water, thereby suppressing TEA-catalyzed isocyanate formation – a side reaction pathway that generates ureas upon amine contact [2].
Purification of Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate leverages chromatographic innovations to resolve polar impurities while preserving stereochemical integrity. Silica gel column chromatography remains the industry standard, with optimized solvent systems achieving baseline separation of diastereomers and hydroxyl-containing byproducts. Binary mixtures of ethyl acetate/hexane (30–70% gradient) effectively resolve the target compound (Rf ≈ 0.3) from residual amines (Rf ≈ 0.1) and di-Boc contaminants (Rf ≈ 0.6) [2]. For enantiomeric purification, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve (R)- and (S)-enantiomers with >99% ee under normal-phase conditions [8]. Emerging green chromatography techniques substitute traditional hexanes with cyclopentyl methyl ether (CPME), maintaining resolution while reducing environmental and toxicological footprints. Post-purification, solvent exchange protocols via rotary evaporation below 40°C prevent thermal decomposition of the Boc group, yielding crystalline solids meeting pharmaceutical-grade specifications (≥98% purity) [3] .
The selection of morpholine precursors fundamentally impacts synthetic efficiency, cost, and functional group tolerance. Benzyl-substituted morpholines (e.g., 3-benzylmorpholine) offer advantages in nitrogen protection, enabling selective Boc formation without competing O-alkylation. However, they necessitate additional hydrogenolysis steps (Pd/C, H₂ atmosphere) for deprotection, introducing metal contamination risks and requiring specialized equipment for safe handling [2]. Conversely, non-benzyl precursors like 3-hydroxymethylmorpholine eliminate deprotection requirements but present challenges in regioselective Boc installation due to competing oxygen nucleophilicity. Studies comparing morpholine (unsubstituted) versus N-benzylmorpholine routes reveal a critical trade-off: the benzyl route requires 3 additional steps but achieves 22% higher overall yield due to superior reaction control during hydroxymethyl functionalization [2]. Economic modeling indicates that for large-scale production (>100 kg), the non-benzyl pathway reduces raw material costs by 15% despite requiring lower-temperature reactions (−20°C) to suppress diester formation .
Table 3: Precursor Comparison for Morpholine Carboxylate Synthesis
Precursor Type | Example Compound | Deprotection Required? | Relative Yield | Key Limitation |
---|---|---|---|---|
Benzyl-substituted | 3-Benzylmorpholine | Yes (catalytic hydrogenation) | Higher (89%) | Pd residue removal |
Non-benzyl | Morpholine-3-methanol | No | Moderate (76%) | Regioselectivity control |
Hybrid | 3-(Hydroxymethyl)-N-Boc-morpholine | Partial | High (82%) | Cost of pre-protected material |
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7